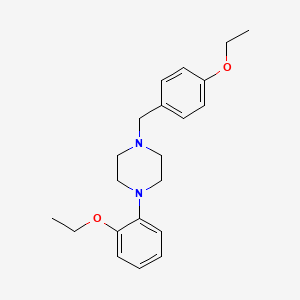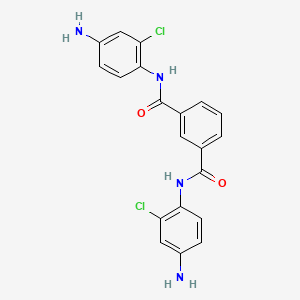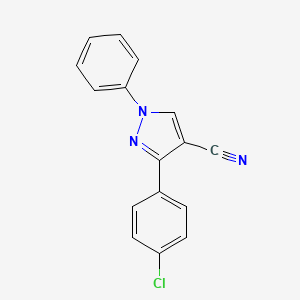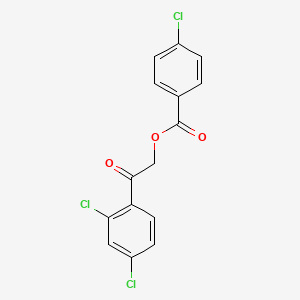
ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate, also known as EEFIMIC, is a chemical compound that has been the subject of scientific research in recent years. It is a synthetic indole derivative that has shown potential in various biological applications, including cancer treatment and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in cancer cell growth, such as topoisomerase II. In addition, this compound has been shown to reduce the production of inflammatory cytokines, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate is that it has shown promising results in vitro and in vivo, making it a good candidate for further research. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to develop as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to understand its mechanism of action more fully. Additionally, this compound could be studied further for its anti-inflammatory properties, as it could have potential in the treatment of inflammatory diseases. Finally, the synthesis of this compound could be optimized to improve its yield and purity.
Synthesemethoden
The synthesis of ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate involves the reaction of 2-methylindole-3-carboxylic acid with furfuryl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with ethyl chloroformate to form the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate has been studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this field. Additionally, this compound has demonstrated anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 5-ethoxy-1-(furan-2-ylmethyl)-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-22-14-8-9-17-16(11-14)18(19(21)23-5-2)13(3)20(17)12-15-7-6-10-24-15/h6-11H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIXFKIMHHZCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)




![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)


![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)
![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)
